7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The core structure consists of a fused thiophene-pyrimidine ring system substituted with a 3,4-diethoxyphenyl group at position 7 and a 3-methoxybenzyl group at position 2. These substituents likely modulate electronic, steric, and pharmacokinetic properties, making comparisons with similar compounds critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-29-20-10-9-17(12-21(20)30-5-2)19-14-31-23-22(19)25-15-26(24(23)27)13-16-7-6-8-18(11-16)28-3/h6-12,14-15H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBVHOAMXQVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-Diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core fused with a 3,4-diethoxyphenyl group and a 3-methoxybenzyl group. This unique arrangement contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1206993-68-1 |
| Structure | Structure |
Research indicates that this compound exhibits enzyme inhibition properties, particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt critical cellular processes such as proliferation and survival in cancer cells.
Anticancer Properties
Several studies have demonstrated the compound's anticancer activity against various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
In vitro assays revealed that the compound inhibits cell proliferation with IC50 values ranging from 60 nM to 100 nM , showcasing its potency compared to standard chemotherapeutics like combretastatin A-4 (CA-4) .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent , particularly against Helicobacter pylori. High-throughput screening identified thienopyrimidine derivatives that selectively inhibit H. pylori, suggesting that similar compounds may have targeted antibacterial effects .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties , although detailed mechanisms remain to be elucidated. Its structural features suggest potential interactions with inflammatory pathways.
Case Studies
- Cancer Cell Line Studies : In a study examining the effects of various thienopyrimidine derivatives on HeLa cells, the compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Antimicrobial Testing : A series of thienopyrimidine compounds were tested against H. pylori, revealing selective inhibition with IC50 values below 2 μM for lead compounds .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Anticancer Activity (IC50) | Targeted Pathway |
|---|---|---|
| 7-(3,4-Dimethoxyphenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione | ~80 nM | Tubulin polymerization |
| This compound | 60-100 nM | Kinase inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidin-4(3H)-one Core
Key structural analogs differ in the substituents at positions 3 and 7 of the thienopyrimidine core. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Ethoxy vs.
- Halogenation : Bromine (as in ) increases molecular weight and may enhance halogen bonding in target interactions, while fluorine () improves metabolic stability and electronegativity.
- Benzyl Modifications : The 3-methoxybenzyl group in the target compound balances steric bulk and electron-donating effects, whereas trifluoromethylbenzyl () introduces strong electron-withdrawing properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
